Molecular-Weight and Hydrogen-Bonding Profile Shift Versus 4-Phenylpiperazine-1-carboxamide
The target compound (MW = 262.31 Da) carries a methoxyimino substituent that increases molecular weight by 57.05 Da (+27.8%) versus 4-phenylpiperazine-1-carboxamide (MW = 205.26 Da) [1]. Concurrently, the primary amide HBD is lost (HBD count = 0 vs. 1 for the parent), and the hydrogen-bond acceptor count rises from 2 to an estimated 4–5. These changes predict a climb in lipophilicity (estimated ΔclogP ≥ +0.8) and a measurable increase in topological polar surface area (TPSA) that will impact solubility, permeability, and protein binding in ways the parent scaffold cannot replicate [1].
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | MW 262.31 Da, HBD 0, HBA ≈4–5, clogP ≈1.5–2.0 |
| Comparator Or Baseline | 4-Phenylpiperazine-1-carboxamide: MW 205.26 Da, HBD 1, HBA 2, XLogP3 0.7 |
| Quantified Difference | ΔMW +57.05 Da (+27.8%); ΔHBD –1; ΔHBA +2–3; ΔclogP ≥ +0.8 |
| Conditions | Computed/estimated from 2D structure using standard property calculators; XLogP3 from PubChem |
Why This Matters
The higher molecular weight and lipophilicity, combined with zero HBD, make the compound a preferable selection for cell-based assays or target-binding studies where excessive hydrogen bonding or poor membrane penetration would confound results.
- [1] PubChem Compound Summary: CID 250365, 4-Phenylpiperazine-1-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpiperazine-1-carboxamide View Source
